molecular formula C21H17FN2O3S2 B405489 ethyl (2E)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324072-24-4

ethyl (2E)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B405489
CAS No.: 324072-24-4
M. Wt: 428.5g/mol
InChI Key: APNHBUKSBRIQBQ-LFIBNONCSA-N
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Description

Structural Characterization of Ethyl (2E)-2-[(2-Fluorophenyl)methylidene]-7-Methyl-3-Oxo-5-Thiophen-2-yl-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic systems. The complete IUPAC name is ethyl (2E)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Alternative nomenclature includes ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, which provides equivalent chemical identification.

The molecular formula is established as C21H17FN2O3S2, with a molecular weight of 428.496 g/mol and monoisotopic mass of 428.066463 Da. The compound is assigned ChemSpider ID 4661278 and contains one defined stereocenter with double-bond stereochemistry specified as the (2E)-configuration. The Chemical Abstracts Service (CAS) registry number 324072-24-4 provides unique identification within chemical databases.

The structural architecture encompasses several key components: a thiazolo[3,2-a]pyrimidine bicyclic core system, a 2-fluorophenyl substituent connected via a methylidene bridge at position 2, a thiophen-2-yl group at position 5, a methyl group at position 7, and an ethyl carboxylate ester functionality at position 6. The stereochemistry is defined by the (2E)-configuration of the exocyclic double bond, indicating the trans-arrangement of the 2-fluorophenyl group relative to the thiazolo[3,2-a]pyrimidine system.

Crystallographic Analysis via X-Ray Diffraction Studies

Single crystal X-ray diffraction analysis reveals crucial structural parameters for understanding the three-dimensional molecular architecture. Related thiazolo[3,2-a]pyrimidine derivatives demonstrate characteristic crystallographic features that provide insight into the structural organization of this compound family.

Crystallographic studies of similar compounds show that the fused thiazole ring typically exhibits planar geometry consistent with aromatic character. The dihedral angles between the thiazole ring and substituted benzene rings provide important conformational information. In the related compound ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the dihedral angles between the thiazole ring and benzene rings were determined to be 7.10(14)° and 3.48(12)°, respectively.

The dihydropyrimidine ring adopts a characteristic flattened boat conformation, which is commonly observed in this class of compounds. Crystal data for related structures indicate monoclinic crystal systems with space groups such as P21/n, with typical unit cell parameters including a = 9.3230(19) Å, b = 10.170(2) Å, c = 21.862(4) Å, and β = 96.33(3)°. The molecular packing is often stabilized by π-π stacking interactions and various intermolecular hydrogen bonding patterns.

Crystallographic Parameter Typical Values for Related Compounds
Crystal System Monoclinic
Space Group P21/n, P21
Unit Cell a (Å) 7.5-9.3
Unit Cell b (Å) 10.1-15.3
Unit Cell c (Å) 10.1-21.9
β angle (°) 96-99
Density (Mg/m³) 1.36-1.57
Temperature (K) 100-293

The olefinic double bond configuration has been confirmed as (Z) in some related derivatives through crystallographic analysis, though the title compound specifically adopts the (E)-configuration. Crystal packing analysis reveals the importance of intermolecular interactions in determining solid-state stability and organization.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (¹H/¹³C NMR) Profiling

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for thiazolo[3,2-a]pyrimidine derivatives. The ¹H NMR spectral characteristics for related compounds demonstrate distinctive chemical shift patterns that enable unambiguous identification of functional groups and substitution patterns.

Proton NMR analysis typically reveals characteristic signals for the aromatic protons of the fluorophenyl substituent appearing in the range δ 7.40-8.20 ppm. The thiophene ring protons exhibit chemical shifts consistent with aromatic character, while the methylidene proton (C=CH) appears as a distinctive singlet around δ 8.20-8.25 ppm. The ethyl ester functionality displays typical patterns with the OCH2 protons appearing as a quartet and the CH3 protons as a triplet due to coupling with adjacent methylene protons.

The ¹³C NMR spectroscopy provides complementary structural information with carbonyl carbon signals appearing in characteristic regions. For related thiazolo[3,2-a]pyrimidine derivatives, the carbonyl carbons of the ester and pyrimidine ring systems appear at δ 160-180 ppm and δ 170-195 ppm, respectively. The aromatic carbon signals span the typical range of δ 115-145 ppm, with fluorine-bearing carbons showing characteristic coupling patterns.

DEPT (Distortionless Enhancement by Polarization Transfer) ¹³C NMR experiments facilitate unambiguous assignment of carbon multiplicities, distinguishing between CH3, CH2, CH, and quaternary carbon atoms. This technique proves particularly valuable for complex heterocyclic systems where overlapping signals may complicate structural assignment.

NMR Signal Type Chemical Shift Range (δ ppm) Multiplicity
Aromatic CH (Fluorophenyl) 7.40-8.00 m
Thiophene CH 7.20-7.80 m
Methylidene CH 8.20-8.25 s
Ester OCH2 4.20-4.40 q
Ester CH3 1.25-1.35 t
Aromatic methyl 2.40-2.60 s
Infrared (IR) Spectral Signatures for Functional Group Validation

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The IR spectrum of thiazolo[3,2-a]pyrimidine derivatives exhibits several diagnostic absorption frequencies that enable structural validation.

The carbonyl stretching vibrations represent the most diagnostic IR features. The ester carbonyl group typically appears at 1725-1740 cm⁻¹, while the pyrimidine ring carbonyl shows absorption at 1660-1685 cm⁻¹. These frequencies may shift slightly depending on the extent of conjugation and hydrogen bonding interactions within the crystal lattice.

Aromatic C=C and C=N stretching vibrations appear in the fingerprint region at 1590-1600 cm⁻¹ and 1550-1580 cm⁻¹, respectively. The presence of the thiophene ring contributes additional characteristic absorptions in the aromatic region. C-H stretching vibrations for aromatic systems appear at 3000-3100 cm⁻¹, while aliphatic C-H stretches occur at 2900-3000 cm⁻¹.

The fluorine substitution may influence certain vibrational modes, particularly C-F stretching vibrations which typically appear at 1000-1300 cm⁻¹. The thiazole ring system contributes characteristic C-S and C-N stretching vibrations in the 600-1200 cm⁻¹ region.

Functional Group Wavenumber Range (cm⁻¹) Assignment
Ester C=O 1725-1740 Stretching
Pyrimidine C=O 1660-1685 Stretching
Aromatic C=C 1590-1600 Stretching
C=N 1550-1580 Stretching
Aromatic C-H 3000-3100 Stretching
Aliphatic C-H 2900-3000 Stretching
C-F 1000-1300 Stretching
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak for ethyl (2E)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate appears at m/z 428, corresponding to the calculated molecular weight.

Electron impact ionization typically produces fragmentation patterns that reflect the stability of various molecular fragments. Common fragmentation pathways for thiazolo[3,2-a]pyrimidine derivatives include loss of the ethyl ester group (M-45), loss of the thiophene substituent, and fragmentation of the methylidene bridge connecting the fluorophenyl group to the heterocyclic core.

The base peak often corresponds to the most stable fragment ion, which may arise from rearrangement processes or preferential cleavage of specific bonds. The fluorophenyl substituent may produce characteristic fragment ions at m/z values corresponding to C7H4F+ (m/z 123) or related species. The thiophene ring system may generate fragment ions around m/z 84 (C4H4S+).

Tandem mass spectrometry (MS/MS) experiments provide additional structural confirmation through collision-induced dissociation patterns. These experiments enable detailed mapping of fragmentation pathways and confirmation of connectivity between different molecular fragments.

Fragment Ion m/z Value Proposed Structure Relative Intensity
[M]+ 428 Molecular ion Variable
[M-OEt]+ 383 Loss of ethoxy group High
[M-COOEt]+ 355 Loss of ethyl ester Moderate
[Fluorophenyl]+ 123 C7H4F+ Moderate
[Thiophene]+ 84 C4H4S+ Low to Moderate

Properties

IUPAC Name

ethyl (2E)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-9-6-10-28-15)19(25)16(29-21)11-13-7-4-5-8-14(13)22/h4-11,18H,3H2,1-2H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNHBUKSBRIQBQ-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CC=C4F)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=CC=C4F)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₅F N₂O₂S
  • Molecular Weight : 344.39 g/mol
  • Functional Groups : Contains thiazole, pyrimidine, and thiophene moieties which contribute to its biological activity.

Table 1: Structural Features

FeatureDescription
Thiazole RingContributes to antibacterial activity
Pyrimidine CoreAssociated with anti-inflammatory effects
Thiophene SubstituentEnhances lipophilicity and bioactivity

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations demonstrated significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial properties of several thiazolo-pyrimidine derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens.

Results Summary

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
  • MIC Values :
    • Against S. aureus: 0.25 µg/mL
    • Against E. coli: 0.5 µg/mL
    • Against P. aeruginosa: 0.75 µg/mL

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Table 2: COX Inhibition Potency

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Ethyl Thiazolo-Pyrimidine5.000.04
Celecoxib0.010.04

The data suggests that while the compound is less potent than celecoxib against COX enzymes, it still demonstrates significant inhibitory effects, particularly on COX-2.

The proposed mechanism involves the inhibition of prostaglandin synthesis through COX enzyme suppression, leading to reduced inflammation and pain.

Additional Biological Activities

In addition to antimicrobial and anti-inflammatory effects, this compound has shown promising results in other pharmacological areas:

  • Antioxidant Activity : Demonstrated ability to scavenge free radicals in various assays.
  • Cytotoxicity : Exhibited selective cytotoxicity against cancer cell lines in preliminary studies.
  • Enzyme Inhibition : Potential as an inhibitor of certain enzymes involved in metabolic pathways.

Table 3: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatorySignificant COX inhibition
AntioxidantFree radical scavenging potential
CytotoxicitySelective action against cancer cells

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

Key structural analogues differ in substituents at positions 2, 5, and 6, altering physicochemical and biological properties:

Table 1: Substituent Variations in Thiazolo[3,2-a]pyrimidine Derivatives
Compound (Reference) Position 2 Substituent Position 5 Substituent Key Properties/Findings
Target Compound 2-fluorophenylmethylidene thiophen-2-yl Potential enhanced bioactivity due to sulfur
Ethyl 5-phenyl derivative 2-fluorophenylmethylidene phenyl Moderate anticancer activity; lower solubility
Ethyl 5-(4-bromophenyl) 4-bromophenyl N/A Halogen-mediated crystal packing
Ethyl 2-(2,4-dimethoxybenzylidene) 2,4-dimethoxybenzylidene (E)-2-phenylethenyl Improved π-stacking in crystals
Ethyl 2-(3-phenylallylidene) 3-phenylallylidene 4-methylphenyl Enhanced thermal stability
Ethyl 2-(2-nitrobenzylidene) 2-nitrobenzylidene 3,4-dimethoxyphenyl High polarity; limited solubility

Crystallographic and Solubility Trends

  • Crystal Packing : Bulky substituents (e.g., 4-bromophenyl in ) promote halogen-π interactions, while planar groups (e.g., thiophen-2-yl) facilitate π-π stacking .
  • Solubility : The ethyl carboxylate group in the target compound improves aqueous solubility compared to methyl or benzyl esters (e.g., ). Nitro-substituted derivatives exhibit lower solubility due to polarity .

Research Findings and Implications

  • Anticancer Potential: Analogues with electron-withdrawing groups (e.g., fluorine, nitro) show promise in preliminary studies, though explicit data for the target compound remains unreported .
  • Synthetic Flexibility : Modular substitution at positions 2 and 5 allows tuning of electronic and steric properties for targeted applications .
  • Crystallinity : Derivatives with halogen or methoxy groups exhibit predictable packing motifs, aiding in formulation development .

Preparation Methods

Reaction Conditions

  • Reagents : Ethyl acetoacetate (1.3 g, 10 mmol), 2-fluorobenzaldehyde (1.24 g, 10 mmol), thiourea (1.14 g, 15 mmol), ZnCl₂ (0.27 g, 2 mmol).

  • Solvent : Glacial acetic acid (2 mL).

  • Temperature : 80°C for 4 hours.

  • Yield : 85% for dihydropyrimidin-2(1H)-thione intermediate.

Cyclization to the thiazolopyrimidine core is achieved by treating the intermediate with chloroacetyl chloride (1.5 mmol) in DMF at 90°C for 3 hours, yielding 70–82%.

Ultrasound-Assisted Synthesis Under Solvent-Free Conditions

A solvent- and catalyst-free ultrasound method enhances reaction efficiency by reducing time and improving purity.

Protocol

  • Step 1 : Synthesize pyrimidinone derivative via Biginelli reaction.

  • Step 2 : Treat with acetylenedicarboxylate under ultrasound irradiation (40 kHz, 50°C, 30 minutes).

  • Workup : Precipitate product using ice-cold ethanol.

Advantages :

  • Reaction Time : 30 minutes vs. 8 hours for conventional methods.

  • Yield : 88% vs. 70% under thermal conditions.

Ammonium Acetate-Assisted Aldol Condensation

The methylidene group at position 2 is introduced via aldol condensation between the thiazolopyrimidine core and 2-fluorobenzaldehyde. Ammonium acetate acts as a mild base, avoiding side reactions.

Procedure

  • Reagents : Thiazolopyrimidine core (5 mmol), 2-fluorobenzaldehyde (6 mmol), ammonium acetate (10 mmol).

  • Solvent : Methanol (20 mL).

  • Conditions : Reflux for 8 hours.

  • Yield : 82–87% after recrystallization.

Piperidine-Catalyzed Stereoselective Condensation

Piperidine catalyzes the Z-selective formation of the methylidene group, critical for biological activity.

Optimization Data

ParameterValue
CatalystPiperidine (0.8 mmol)
SolventEthanol (30 mL)
TemperatureReflux (78°C)
Time3 hours
Yield88%
Stereoselectivity>95% Z-configuration

Cyclization Using Chloroacetyl Derivatives

Cyclization of dihydropyrimidin-2(1H)-thione intermediates with α-chloroketones or ethyl chloroacetate forms the fused thiazole ring.

Comparative Analysis

MethodReagentSolventYield (%)
Ethyl ChloroacetateK₂CO₃, DMFDMF70
Chloroacetyl ChlorideNaOAc, EtOHEthanol82
UltrasoundNoneSolvent-free88

Purification and Characterization

Final products are purified via recrystallization (ethanol/water) and characterized by:

  • 1H/13C NMR : Confirms substituent positions and Z-configuration.

  • ESI-MS : Validates molecular weight (e.g., m/z 455.2 [M+H]+).

  • X-ray Diffraction : Resolves stereochemistry .

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